A Senior Application Scientist's Guide to the Physicochemical Properties and Characterization of Fmoc-2-methoxy-4-chloro-L-phenylalanine
A Senior Application Scientist's Guide to the Physicochemical Properties and Characterization of Fmoc-2-methoxy-4-chloro-L-phenylalanine
Executive Summary
This technical guide provides an in-depth analysis of Fmoc-2-methoxy-4-chloro-L-phenylalanine, a non-natural amino acid derivative engineered for advanced applications in peptide synthesis and drug development. Non-natural amino acids are critical tools for modulating the pharmacological profiles of peptide-based therapeutics, offering enhanced metabolic stability, receptor selectivity, and conformational control.[] This document outlines the core physicochemical properties of this specific building block, grounded in the established behavior of structurally related analogs. Furthermore, it presents a comprehensive, field-proven workflow for its analytical characterization, emphasizing the causality behind each experimental step. The protocols for High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are detailed to ensure researchers can validate the identity, purity, and stability of this reagent, thereby safeguarding the integrity of their downstream synthetic efforts.
Introduction: The Strategic Value of Modified Phenylalanines
The Fmoc Group: A Pillar of Modern Peptide Synthesis
The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group is integral to modern Solid-Phase Peptide Synthesis (SPPS).[2][3] Its widespread adoption stems from its unique lability under mild basic conditions, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), while remaining stable to the acidic conditions used for final peptide cleavage from the resin.[4][5] This orthogonality allows for the sequential and controlled assembly of complex peptide chains with high fidelity, minimizing side reactions and making the process highly amenable to automation.[4]
Rationale for the Design of Fmoc-2-methoxy-4-chloro-L-phenylalanine
The introduction of substituents onto the phenyl ring of phenylalanine is a proven strategy for fine-tuning the biological activity and pharmacokinetic properties of peptides.[] The specific design of Fmoc-2-methoxy-4-chloro-L-phenylalanine incorporates two key modifications with distinct electronic and steric effects:
-
4-Chloro Group: This electron-withdrawing halogen can modulate the pKa of the aromatic ring, influence binding interactions through halogen bonding, and enhance metabolic stability by sterically hindering enzymatic degradation.[]
-
2-Methoxy Group: As an electron-donating group, the methoxy substituent can alter the electron density of the aromatic system, potentially influencing cation-π interactions. Its position also introduces significant steric bulk, which can be used to enforce specific torsional angles (χ1 and χ2) in the peptide backbone, thereby constraining the peptide into a desired bioactive conformation.
The combination of these substituents creates a unique building block for constructing peptides with novel structural and functional properties, making it a valuable asset for drug discovery professionals.
Core Physicochemical Properties
Direct experimental data for this specific multi-substituted analog is not broadly published. Therefore, the following properties are presented based on a combination of theoretical calculations and empirical data from closely related, commercially available analogs such as Fmoc-2-chloro-L-phenylalanine, Fmoc-4-chloro-L-phenylalanine, and Fmoc-2-methoxy-L-phenylalanine.
Molecular Structure & Data Summary
Caption: Chemical Structure of Fmoc-2-methoxy-4-chloro-L-phenylalanine.
| Property | Value / Expected Behavior | Source / Rationale |
| Synonyms | Fmoc-L-Phe(2-OMe, 4-Cl)-OH | Standard nomenclature |
| Molecular Formula | C₂₅H₂₂ClNO₅ | Calculated |
| Molecular Weight | 451.9 g/mol | Calculated |
| Appearance | Expected to be a white to off-white solid/powder. | Based on analogs like Fmoc-2-chloro-L-phenylalanine and Fmoc-4-chloro-L-phenylalanine.[6] |
| Melting Point | Expected in the range of 120 - 170 °C. | Fmoc-2-chloro-L-phenylalanine melts at 130-136 °C.[6] The additional methoxy group may alter crystal packing, influencing this value. A broad range is anticipated. |
| Solubility | Highly soluble in polar aprotic solvents (DMF, NMP, DMSO).[4][7][8] Limited solubility in less polar solvents like Dichloromethane (DCM) and poor solubility in water. | This is a general characteristic of Fmoc-protected amino acids, essential for their use in SPPS.[8][] |
| Optical Rotation | Expected to have a negative specific rotation value in a suitable solvent (e.g., DMF or EtOH). | The L-configuration dictates the chirality. Fmoc-2-chloro-L-phenylalanine shows [α]20/D = -46 ± 2º (c=2 in EtOH).[6] The exact value will be unique to the target compound. |
| UV-Vis Absorbance | Strong absorbance maxima around 265, 290, and 301 nm. | Characteristic of the dibenzofulvene moiety of the Fmoc group.[4] This property is fundamental for monitoring the deprotection step during automated SPPS. |
Comprehensive Analytical Characterization Workflow
To ensure the quality and integrity of Fmoc-2-methoxy-4-chloro-L-phenylalanine for peptide synthesis, a multi-step analytical validation is not just recommended, but essential. Each step provides orthogonal data to build a complete profile of the material.
Caption: A self-validating analytical workflow for reagent qualification.
Purity Assessment via Reversed-Phase HPLC (RP-HPLC)
-
Causality: RP-HPLC is the gold standard for assessing the purity of Fmoc-amino acids. The non-polar nature of the Fmoc group and the substituted phenyl ring lends itself to strong retention on a C18 stationary phase. This allows for the separation of the main compound from more polar impurities (e.g., free amino acid) or less polar impurities (e.g., synthesis byproducts). The high UV absorbance of the Fmoc group provides a sensitive method for detection.[4][10]
-
Experimental Protocol:
-
System Preparation: Use an HPLC system equipped with a UV detector set to 265 nm or 301 nm.
-
Column: A C18 stationary phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is standard.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Solvent B: 0.1% TFA in Acetonitrile (ACN).
-
-
Gradient: A linear gradient from 30% B to 95% B over 20 minutes is a robust starting point.
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 1:1 ACN:Water mixture.
-
Injection & Analysis: Inject 5-10 µL and integrate the resulting chromatogram. Purity is determined by the area percentage of the main peak. A purity level of ≥98% is typically required for SPPS.[6]
-
Structural Confirmation by Mass Spectrometry (MS)
-
Causality: MS provides an unambiguous measurement of the compound's molecular weight, serving as definitive proof of its identity. Electrospray Ionization (ESI) is a soft ionization technique ideal for these molecules, minimizing fragmentation and clearly showing the molecular ion.
-
Experimental Protocol:
-
Instrumentation: Utilize an ESI-MS system, often coupled directly to the HPLC outflow (LC-MS).
-
Mode: Both positive and negative ion modes should be checked. Positive mode will typically show the [M+H]⁺ and [M+Na]⁺ adducts.
-
Sample Infusion: If using direct infusion, prepare a ~10 µg/mL solution in 50% ACN with 0.1% formic acid.
-
Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-1000).
-
Expected Ions: For C₂₅H₂₂ClNO₅ (MW = 451.9), look for:
-
[M+H]⁺ at m/z 452.9
-
[M+Na]⁺ at m/z 474.9
-
A characteristic isotopic pattern for the single chlorine atom (³⁵Cl/³⁷Cl) should be visible in the molecular ion peak cluster, with an M+2 peak approximately one-third the intensity of the M peak.
-
-
In-depth Structural Elucidation by NMR Spectroscopy
-
Causality: While MS confirms the mass, NMR confirms the structure and connectivity of the atoms. It is the only technique that can definitively confirm the substitution pattern on the aromatic ring and the integrity of the Fmoc and amino acid moieties.
-
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for Fmoc-amino acids as it solubilizes them well and avoids overlap with key proton signals.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Key expected signals include:
-
Fmoc Group: A complex series of multiplets between ~7.30-7.90 ppm (8 aromatic protons) and signals between ~4.20-4.50 ppm (3 aliphatic protons).[11]
-
Phenylalanine Aromatic Protons: Three protons on the substituted ring, likely appearing as doublets or singlets in the ~6.8-7.4 ppm region. Their specific shifts and coupling patterns will confirm the 2,4-substitution.
-
Methoxy Group: A sharp singlet at ~3.8 ppm (3 protons).
-
α- and β-Protons: Multiplets corresponding to the alpha-proton (~4.1-4.4 ppm) and the two beta-protons (~2.9-3.2 ppm).[11]
-
Carboxylic Acid & Amide Protons: A broad singlet for the COOH proton (>10 ppm in DMSO-d₆) and a doublet for the NH proton (~7.5-8.0 ppm).[11]
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This will confirm the presence of all 25 unique carbon atoms. Expected signals include the carbonyls (~173 ppm for COOH, ~156 ppm for urethane), aromatic carbons (~120-145 ppm), and aliphatic carbons (~47-67 ppm).[11]
-
Enantiomeric Purity Verification by Chiral HPLC
-
Causality: Peptide synthesis is a stereospecific process. The presence of the D-enantiomer will lead to the formation of diastereomeric peptides, which are often difficult to purify and can have drastically different biological activities. Therefore, confirming the enantiomeric excess (ee) of the starting material is critical. An ee of >99.5% is the industry standard.[10]
-
Experimental Protocol:
-
System: HPLC with a UV detector.
-
Column: A polysaccharide-based chiral stationary phase (CSP) is highly effective for separating Fmoc-amino acid enantiomers.[10][12]
-
Mobile Phase: Typically operated in reversed-phase or polar organic mode. A common mobile phase is a mixture of Hexane/Isopropanol or an ACN/Water system with an acidic additive like TFA.[10]
-
Analysis: Inject a sample of the L-amino acid and, if available, the racemic mixture to confirm the elution order and resolution of the two enantiomers. The D-enantiomer should be below the detection limit or <0.25% of the total area.
-
Application Insights in Solid-Phase Peptide Synthesis (SPPS)
Caption: A standard cycle in Fmoc-based Solid-Phase Peptide Synthesis.
-
Solubility and Handling: The primary solvent for Fmoc-SPPS is DMF.[8] Before use, ensure the Fmoc-2-methoxy-4-chloro-L-phenylalanine derivative dissolves completely in DMF to form a clear solution. Poor solubility can lead to incomplete reagent delivery and failed couplings in automated synthesizers. If solubility is an issue, the use of N-Methyl-2-pyrrolidone (NMP) or the addition of solubilizing agents may be explored, though this is less common for non-bulky side chains.[4]
-
Coupling Reactions: The steric hindrance introduced by the 2-methoxy group may slightly slow down the coupling kinetics compared to an unsubstituted Fmoc-L-phenylalanine. To counteract this, the use of a potent coupling reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU is strongly recommended over older reagents.[] Extended coupling times (e.g., 60-90 minutes) or a double-coupling protocol may be necessary to ensure the reaction goes to completion, especially when coupling to a sterically hindered N-terminus.
References
- Overview of Fmoc Amino Acids. ChemPep.
- Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.
- Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. [Source not provided].
- HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral St
- Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. PubMed.
- Analysis of amino acids by HPLC/electrospray negative ion tandem mass spectrometry using 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl)
- Solubility of Fmoc protected amino acids used in Project C.
- A Comprehensive Technical Guide to Fmoc-Protected Amino Acids in Peptide Synthesis. Benchchem.
- Facile t-BOC and FMOC Amino Acid Chiral Separ
- Fmoc-2-chloro-L-phenylalanine. Chem-Impex.
- Formation, Characterization and Fluorescence Properties of Silver Nanoclusters within the Hydrogel M
- Fmoc-Phe(4-Cl)-OH = 98.0 175453-08-4. Sigma-Aldrich.
- Advances in Fmoc solid-phase peptide synthesis. Semantic Scholar.
- Non-Natural Phenylalanine in Peptide Design Guide. BOC Sciences Amino Acid.
- Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. [Source not provided].
Sources
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Automated Peptide Synthesizers [peptidemachines.com]
- 4. chempep.com [chempep.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
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- 10. phenomenex.com [phenomenex.com]
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- 12. sigmaaldrich.com [sigmaaldrich.com]
